molecular formula C7H2Cl3F3O B6324155 3,4,5-Trichloro-(trifluoromethoxy)benzene CAS No. 1858250-54-0

3,4,5-Trichloro-(trifluoromethoxy)benzene

Cat. No. B6324155
CAS RN: 1858250-54-0
M. Wt: 265.4 g/mol
InChI Key: FZHYMKGAIHYQJQ-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-(trifluoromethoxy)benzene (3,4,5-TCFMB) is a halogenated aromatic compound that has been used in scientific research for over a decade. It is a synthetic derivative of benzene, which is a colorless, sweet-smelling liquid. It is a versatile compound that can be used in a variety of applications, including synthesis, analytical methods, and drug design. 3,4,5-TCFMB is a relatively stable compound and has a low toxicity profile, making it suitable for many laboratory experiments.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-(trifluoromethoxy)benzene is not fully understood. However, it is believed that the compound binds to and blocks the active sites of enzymes, thus preventing them from catalyzing reactions. Additionally, 3,4,5-Trichloro-(trifluoromethoxy)benzene may also interact with proteins and other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5-Trichloro-(trifluoromethoxy)benzene have not been extensively studied. However, it is known that the compound can inhibit the activity of enzymes, leading to changes in the metabolism of cells. Additionally, 3,4,5-Trichloro-(trifluoromethoxy)benzene may also affect the expression of genes and the production of proteins, leading to changes in cell function.

Advantages and Limitations for Lab Experiments

3,4,5-Trichloro-(trifluoromethoxy)benzene has several advantages for laboratory experiments. It is a relatively stable compound and has a low toxicity profile, making it suitable for many laboratory experiments. Additionally, it is a versatile compound that can be used in a variety of applications, including synthesis, analytical methods, and drug design. However, 3,4,5-Trichloro-(trifluoromethoxy)benzene is not suitable for use in vivo experiments, as its toxicity profile is not well-understood.

Future Directions

The potential applications of 3,4,5-Trichloro-(trifluoromethoxy)benzene are still being explored. Possible future directions for research include investigating the compound’s effects on cell metabolism and gene expression, as well as its potential use in drug design. Additionally, further studies could be conducted to better understand the compound’s toxicity profile and determine its suitability for in vivo experiments. Finally, research could also be conducted to explore the potential of 3,4,5-Trichloro-(trifluoromethoxy)benzene as a catalyst in organic synthesis.

Synthesis Methods

3,4,5-Trichloro-(trifluoromethoxy)benzene can be synthesized from benzene via a three-step process. First, benzene is halogenated with chlorine, producing 3,4,5-trichlorobenzene. In the second step, 3,4,5-trichlorobenzene is reacted with trifluoromethoxybenzene, forming 3,4,5-Trichloro-(trifluoromethoxy)benzene. The third and final step involves the removal of the chlorine atoms from the molecule, producing the desired compound.

Scientific Research Applications

3,4,5-Trichloro-(trifluoromethoxy)benzene has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It has also been applied in analytical methods, such as gas chromatography and liquid chromatography. Additionally, 3,4,5-Trichloro-(trifluoromethoxy)benzene has been used in drug design, as it can be used to mimic the structure of a drug target.

properties

IUPAC Name

1,2,3-trichloro-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHYMKGAIHYQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichloro-(trifluoromethoxy)benzene

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